molecular formula C11H10ClN3 B1490420 6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine CAS No. 2092721-98-5

6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine

Cat. No. B1490420
CAS RN: 2092721-98-5
M. Wt: 219.67 g/mol
InChI Key: YUQYNVAQKKFTOQ-UHFFFAOYSA-N
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Description

“6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as diphenylmethanes . It is available from various suppliers, including Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine” consists of a pyrimidine ring attached to a chlorophenyl group and an amine group . The empirical formula is C10H7Cl2N3 and the molecular weight is 240.09 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine” include its solid form and its SMILES string representation: ClC1=CC=C(NC2=NC=NC(Cl)=C2)C=C1 .

Scientific Research Applications

Antihypertensive Activity

One study highlights the synthesis and evaluation of derivatives for antihypertensive activity, indicating that certain compounds within this chemical class can lower blood pressure to normotensive levels in hypertensive rats, suggesting a potential application in the development of antihypertensive medications (Bennett et al., 1981).

Antimicrobial Activity

Another research avenue involves the synthesis of derivatives assessed for biological activity against various bacteria and fungi, with some compounds showing moderate activity, indicating the potential use of such chemicals in antimicrobial drug development (J.V.Guna & D.M.Purohit, 2012).

Fungicidal Properties

Derivatives have also been synthesized with fungicidal properties, offering insights into the potential agricultural applications of compounds within this chemical family for the control of fungal pathogens (С. Тумкявичюс et al., 2013).

Antibacterial Agent

Experimental and theoretical studies on specific derivatives have demonstrated potential antibacterial activity, suggesting their use in developing new antibacterial agents (S. Murugavel et al., 2015).

Corrosion Inhibition

Research into the application of pyrimidine derivatives as corrosion inhibitors for aluminium in acid mediums indicates a potential industrial application in protecting metals from corrosion, highlighting the diverse utility of these compounds (N. Abdelshafi, 2020).

Future Directions

The future directions for “6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in therapeutics . This could include developing new compounds using cost-effective processes to reduce disease incidence and accomplish health strategy milestones .

properties

IUPAC Name

6-[(4-chlorophenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQYNVAQKKFTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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